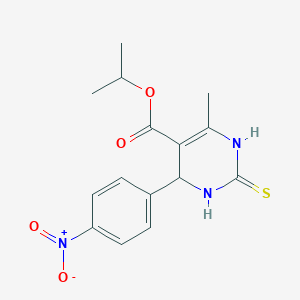
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group attached to the imidazole ring, and a dihydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Dihydroindole Structure: The final step involves the cyclization of the intermediate compounds to form the dihydroindole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The imidazole ring can coordinate with metal ions and participate in enzymatic reactions, while the dihydroindole structure provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(1H-imidazol-4-yl)-2,3-dihydro-1H-indole: Lacks the methyl group on the imidazole ring.
2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole: Lacks the fluorine atom.
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-1H-indole: Lacks the dihydro structure.
Uniqueness
4-Fluoro-2-(1-methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-indole is unique due to the combination of the fluorine atom, methyl group, and dihydroindole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
188982-54-9 |
|---|---|
Molecular Formula |
C12H12FN3 |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-fluoro-2-(1-methylimidazol-4-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H12FN3/c1-16-6-12(14-7-16)11-5-8-9(13)3-2-4-10(8)15-11/h2-4,6-7,11,15H,5H2,1H3 |
InChI Key |
PIPYENSFVXWUKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2CC3=C(N2)C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)


![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)

![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide](/img/structure/B12581349.png)

![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)


